molecular formula C10H12FNO B13621988 3-(4-Fluoro-2-methylphenyl)azetidin-3-ol

3-(4-Fluoro-2-methylphenyl)azetidin-3-ol

Cat. No.: B13621988
M. Wt: 181.21 g/mol
InChI Key: ONXNKSYFEAJCSU-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol It is a member of the azetidin-3-ol family, characterized by a four-membered azetidine ring with a hydroxyl group and a substituted phenyl ring

Preparation Methods

The synthesis of 3-(4-Fluoro-2-methylphenyl)azetidin-3-ol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with an appropriate azetidine precursor under specific conditions. One common method involves the use of a microwave-assisted Reformatsky reaction, which provides a convenient and efficient route to the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

3-(4-Fluoro-2-methylphenyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)azetidin-3-ol involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This disruption induces apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl2 and survivin and upregulating pro-apoptotic proteins like Bax .

Comparison with Similar Compounds

3-(4-Fluoro-2-methylphenyl)azetidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-(4-fluoro-2-methylphenyl)azetidin-3-ol

InChI

InChI=1S/C10H12FNO/c1-7-4-8(11)2-3-9(7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3

InChI Key

ONXNKSYFEAJCSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2(CNC2)O

Origin of Product

United States

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